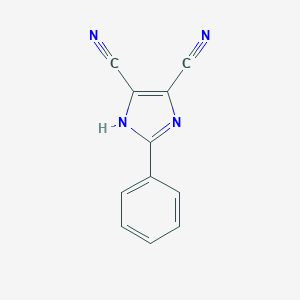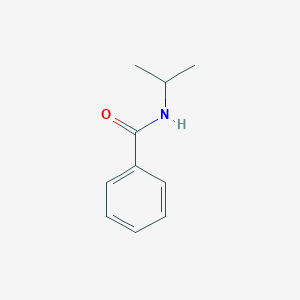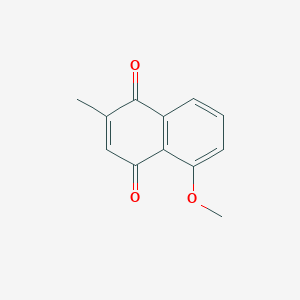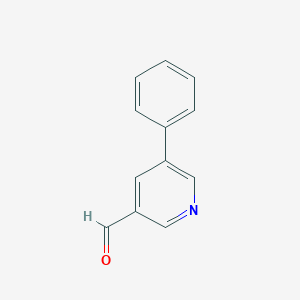
5-Phenylnicotinaldehyde
Vue d'ensemble
Description
5-Phenylnicotinaldehyde is a chemical compound with the molecular formula C12H9NO . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of a compound like this compound can be determined using various spectroscopic techniques. These may include infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry . The exact structure of this compound is not specified in the searched resources.Physical And Chemical Properties Analysis
Physical properties of a compound like this compound might include color, density, hardness, and melting and boiling points . Chemical properties could involve its reactivity with other substances, stability, and flammability . The specific physical and chemical properties of this compound are not detailed in the searched resources.Applications De Recherche Scientifique
Chemical Genetics and Apoptosis Inducers : Chemical genetics has utilized 5-Phenylnicotinaldehyde derivatives for identifying apoptosis inducers in cancer research. This includes the use of N-phenyl nicotinamides in developing cell-based assays for apoptosis induction (Cai, Drewe, & Kasibhatla, 2006).
Synthesis of Pyranopyrazoles : Isonicotinic acid, closely related to this compound, has been used as a catalyst for synthesizing pyranopyrazoles, indicating the potential of such compounds in organic synthesis and catalysis (Zolfigol et al., 2013).
Lipid Peroxidation Assay Development : The reaction of 1-methyl-2-phenylindole with aldehydes, which is structurally similar to this compound, has been used to develop a colorimetric assay for lipid peroxidation, showcasing its potential in biochemical assay development (Gérard-Monnier et al., 1998).
Thermodynamic Properties Analysis : Research on nitrophenyl furan-carbaldehyde isomers, which share structural features with this compound, aids in understanding the thermodynamic properties of similar compounds, contributing to the optimization of synthesis and application processes (Dibrivnyi et al., 2015).
Biocatalytic Oxidation of Aldehydes : Studies have explored the use of aldehyde dehydrogenases for the oxidation of aldehydes to carboxylic acids, showing the potential for this compound and its derivatives in green chemistry applications (Knaus et al., 2018).
Antimicrobial Activities of Thiazolidinones : Synthesis of Mannich Bases from this compound derivatives demonstrates their potential in developing compounds with antimicrobial properties (Kocabalkanli, Ateş, & Ötük, 2001).
Catalysis in Arylation of Aldehydes : The use of compounds structurally similar to this compound has been reported for catalysis in the enantioselective arylation of aldehydes, indicating its potential in stereoselective synthesis (Fontes et al., 2004).
NMR Reaction Monitoring : The reaction of aldehydes, including those similar to this compound, has been monitored using NMR techniques, highlighting its application in analytical chemistry (Foley et al., 2014).
Fluorescent Method for Aldehyde Detection : The development of fluorescent methods for detecting aldehydes like this compound shows its utility in analytical and bioconversion studies (Xing et al., 2011).
Safety and Hazards
Safety data sheets provide information about the potential hazards of a chemical compound, including physical, health, and environmental hazards. They also provide recommendations for handling, storage, and disposal. According to the safety data sheets, 5-Phenylnicotinaldehyde may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
5-phenylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-9-10-6-12(8-13-7-10)11-4-2-1-3-5-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFVOZGSDCHVGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573579 | |
| Record name | 5-Phenylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113118-84-6 | |
| Record name | 5-Phenyl-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113118-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B184317.png)
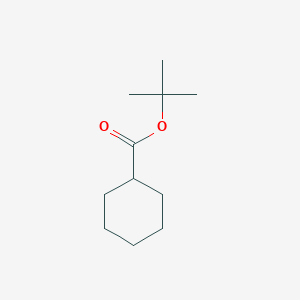



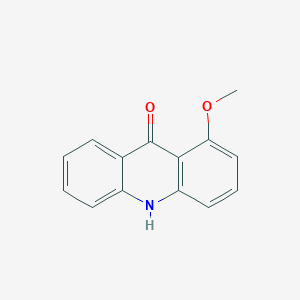
![4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde](/img/structure/B184325.png)

